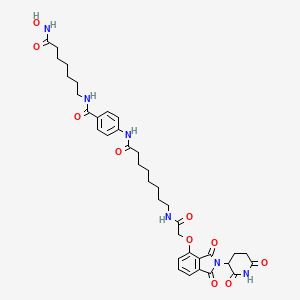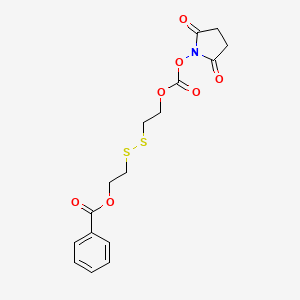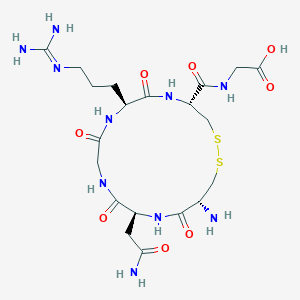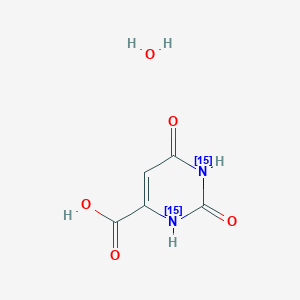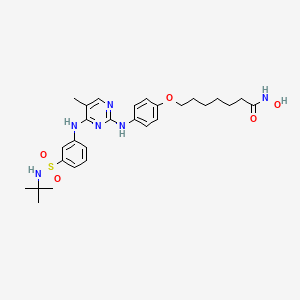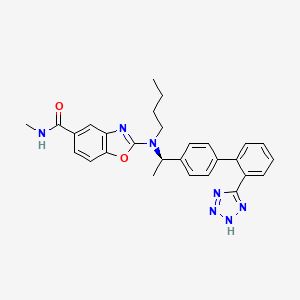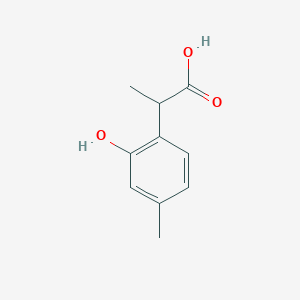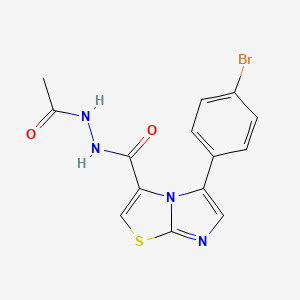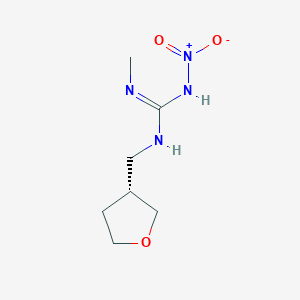![molecular formula C32H20Na4O17P2 B12400212 Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)
Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate typically involves multi-step organic synthesis. The process may start with the preparation of the chromen-2-yl core, followed by the introduction of hydroxyl and methoxy groups through substitution reactions. The phosphate groups are then added using phosphorylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of oxo groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of phosphate groups suggests it could interact with biological molecules like proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The chromen-2-yl core is a common motif in many bioactive molecules, suggesting possible applications in drug discovery.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Mecanismo De Acción
The mechanism by which Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate exerts its effects would depend on its specific applications. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphate groups could play a role in signaling pathways, while the chromen-2-yl core could interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. The presence of both hydroxyl and phosphate groups allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C32H20Na4O17P2 |
|---|---|
Peso molecular |
830.4 g/mol |
Nombre IUPAC |
tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate |
InChI |
InChI=1S/C32H24O17P2.4Na/c1-43-17-6-3-15(4-7-17)25-13-22(35)31-23(36)14-28(48-50(38,39)40)29(32(31)46-25)19-9-16(5-8-24(19)44-2)26-12-21(34)30-20(33)10-18(11-27(30)45-26)47-51(41,42)49-37;;;;/h3-14,33,36-37H,1-2H3,(H,41,42)(H2,38,39,40);;;;/q;4*+1/p-4 |
Clave InChI |
KPTYKILLKMSBDA-UHFFFAOYSA-J |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OP(=O)([O-])[O-])C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OP(=O)([O-])O[O-])O)OC.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


